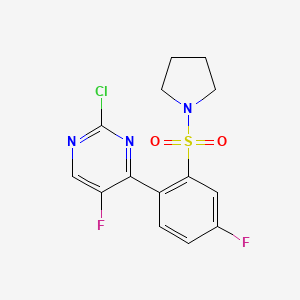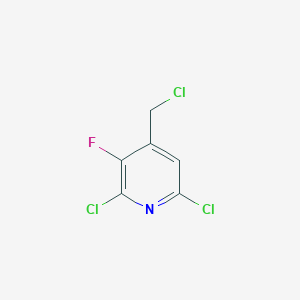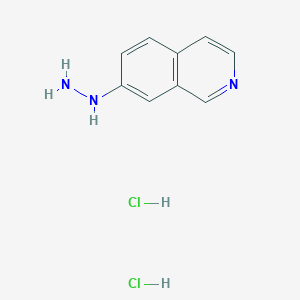
(4-Bromo-2-chlorophenoxy)triisopropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-chlorophenoxy)triisopropylsilane is an organosilicon compound that features a phenoxy group substituted with bromine and chlorine atoms, as well as a triisopropylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenoxy)triisopropylsilane typically involves the reaction of 4-bromo-2-chlorophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-2-chlorophenol+Triisopropylsilyl chloride→this compound+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-chlorophenoxy)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The bromine and chlorine substituents can be involved in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(4-Bromo-2-chlorophenoxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-chlorophenoxy)triisopropylsilane involves the reactivity of the phenoxy group and the triisopropylsilane moiety. The phenoxy group can undergo electrophilic substitution reactions, while the triisopropylsilane group can stabilize intermediates through hyperconjugation. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of (4-Bromo-2-chlorophenoxy)triisopropylsilane.
Triisopropylsilyl chloride: Used in the synthesis of various silyl-protected compounds.
Phenoxytriisopropylsilane: Similar structure but without halogen substituents.
Propiedades
Fórmula molecular |
C15H24BrClOSi |
|---|---|
Peso molecular |
363.79 g/mol |
Nombre IUPAC |
(4-bromo-2-chlorophenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H24BrClOSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-7-13(16)9-14(15)17/h7-12H,1-6H3 |
Clave InChI |
RWCSBAMHJZGFJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)








![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)



![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
